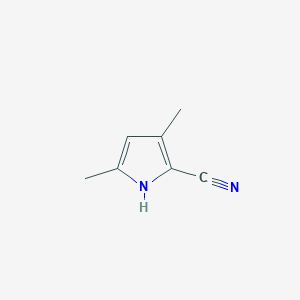

3,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality 3,5-dimethyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILJTUXIQXEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376778 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-92-2 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex molecular design. Among these, 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) stands out as a highly versatile, electron-modulated scaffold. Characterized by a finely tuned "push-pull" electronic system—driven by the electron-withdrawing cyano group at C2 and the electron-donating methyl groups at C3 and C5—this molecule is a critical intermediate in advanced organic synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating mechanistic protocol for its synthesis, and its broad-spectrum applications ranging from oncology drug discovery (kinase inhibitors)[1] to porphyrinoid macrocycle assembly and agricultural flavor profiling[2].

Chemical Identity and Physicochemical Profiling

The structural uniqueness of 3,5-dimethyl-1H-pyrrole-2-carbonitrile lies in its substitution pattern. The cyano group at the 2-position significantly reduces the electron density of the pyrrole ring compared to an unsubstituted pyrrole. This makes the molecule more resistant to oxidative degradation while strategically deactivating the C4 position toward electrophilic aromatic substitution, allowing for highly controlled downstream functionalization (e.g., Vilsmeier-Haack formylation).

The table below summarizes the critical quantitative data required for computational modeling and analytical verification[3].

| Physicochemical Property | Value |

| IUPAC Name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile |

| CAS Registry Number | 4513-92-2 |

| Molecular Formula | C7H8N2 |

| Molecular Weight | 120.15 g/mol |

| SMILES String | CC1=CC(=C(N1)C#N)C |

| InChIKey | CTILJTUXIQXEOW-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 39.6 Ų |

| XLogP3 (Lipophilicity) | 1.5 |

| Hydrogen Bond Donors | 1 (Pyrrole NH) |

| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) |

Mechanistic Synthesis: The Modified Knorr Pathway

The de novo synthesis of highly substituted pyrroles typically relies on the Knorr pyrrole synthesis. To achieve the specific 3,5-dimethyl-2-carbonitrile substitution pattern, a modified condensation between an activated 1,3-diketone (acetylacetone) and an

Experimental Protocol: Self-Validating Synthesis Workflow

Causality & Rationale: Free

-

Precursor Activation (pH Control): Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a 0.5 M aqueous sodium acetate buffer (pH 4.5). Why: The buffer liberates the free amine kinetically while preventing rapid degradation, ensuring the nucleophile is available for the incoming electrophile.

-

Electrophile Addition (Thermal Control): Cool the solution to 0 °C and add acetylacetone (1.1 eq) dropwise over 30 minutes under vigorous stirring. Why: The low temperature minimizes the self-condensation of the diketone and traps the kinetic enamine intermediate before uncontrolled polymerization can occur.

-

Cyclization & Aromatization: Gradually heat the reaction mixture to 60 °C and maintain for 2 hours. Why: While enamine formation is rapid, the intramolecular nucleophilic attack of the activated methylene onto the second carbonyl requires thermal activation. The acidic medium facilitates the elimination of water (-H₂O), driving the thermodynamic formation of the aromatic pyrrole ring.

-

Isolation: Cool the mixture to 4 °C. The target 3,5-dimethyl-1H-pyrrole-2-carbonitrile will precipitate as a crystalline solid. Filter and wash with cold water.

-

Analytical Validation: Recrystallize from ethanol/water. Validate the structure via ¹H-NMR (CDCl₃): Look for the characteristic broad pyrrole NH singlet (~8.5 ppm), the isolated C4-H proton (~5.9 ppm), and two distinct methyl singlets (~2.2 and 2.3 ppm).

Figure 1: Workflow of the modified Knorr-type synthesis for the target pyrrole core.

Advanced Applications in Drug Development and Materials

The dual nature of 3,5-dimethyl-1H-pyrrole-2-carbonitrile—possessing both a hydrogen-bond donor (NH) and a linear hydrogen-bond acceptor (C#N)—makes it a privileged scaffold across multiple scientific domains.

Oncology: Kinase Inhibitor Scaffolds

In rational drug design, the pyrrole ring frequently acts as a bioisostere for indole or purine rings. This specific carbonitrile derivative is a critical precursor in the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives[1]. These compounds are potent, ATP-competitive inhibitors of Cyclin-dependent kinases (specifically CDK2 and CDK4), which are primary targets in cell-cycle dysregulated malignancies. The cyano group provides a highly directional vector for interacting with the kinase hinge region, significantly improving binding affinity (

Porphyrinoid Chemistry: N-Confused Macrocycles

Beyond small-molecule therapeutics, this pyrrole is utilized in the synthesis of advanced macrocycles. Research by Montforts et al. demonstrated its utility in the assembly of N-confused nickel tetrahydrobilins. The electron-withdrawing nature of the cyano group at the periphery of the macrocycle induces unusual oxidation states and alters the photophysical properties of the resulting chlorins and porphyrins, which are heavily investigated for Photodynamic Therapy (PDT).

Biological Volatile Organic Compounds (VOCs)

Interestingly, 3,5-dimethyl-1H-pyrrole-2-carbonitrile is not exclusively a synthetic artifact; it has been identified as a naturally occurring Volatile Organic Compound (VOC). Advanced Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS-SPME-GC-MS) has detected this molecule in the defense emissions of Tulbaghia violacea (society garlic) following plant wounding[4]. Furthermore, it has been quantified as a characteristic aroma marker contributing to the complex olfactory profile of GABA sun-dried green tea and raw Pu-erh tea[2].

References

-

PubChem. "3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165." National Center for Biotechnology Information.[Link]

-

BindingDB. "BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e." Binding Database.[Link]

-

Montforts, F.-P., et al. "Unusual Oxidation in the Course of Synthesis of N-Confused Nickel Tetrahydrobilins." Heterocycles, 2011, 82, 1503-1514.[Link]

-

MDPI Foods. "The Characteristic Aroma Compounds of GABA Sun-Dried Green Tea and Raw Pu-Erh Tea Determined by Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry and Relative Odor Activity Value." Foods, 2024.[Link]

-

MDPI Molecules. "The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding." Molecules, 2021.[Link]

Sources

- 1. BindingDB BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e::4-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-3,5-dimethyl-1H-pyrrole-2-carbonitrile [bindingdb.org]

- 2. mdpi.com [mdpi.com]

- 3. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Pyrrole-2-carbonitrile Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of Pyrrole-2-carbonitriles

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[2][3] Among its many derivatives, the pyrrole-2-carbonitrile moiety has garnered significant attention. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, imparts unique electronic characteristics that can enhance binding affinity and modulate metabolic stability. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the multifaceted biological activities and the corresponding toxicity profiles of compounds built around the pyrrole-2-carbonitrile core. We will delve into the mechanistic underpinnings of their therapeutic potential, offer insights into experimental design, and provide a clear-eyed assessment of their safety and toxicological considerations.

Part 1: A Spectrum of Biological Activities

The inherent versatility of the pyrrole-2-carbonitrile scaffold has enabled its exploration across multiple therapeutic areas.[4][5] Researchers have successfully synthesized derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[5][6]

Anticancer and Antiproliferative Activity

A substantial body of research points to the potential of pyrrole-2-carbonitrile derivatives as anticancer agents.[6][7] These compounds have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, often through well-defined molecular mechanisms.[8][9][10]

Mechanistic Insights: The anticancer activity of these compounds is not monolithic; it stems from their ability to interfere with multiple critical pathways essential for tumor growth and survival.[6] Key mechanisms include:

-

Kinase Inhibition: Many pyrrole-based compounds, including those with the 2-carbonitrile feature, are designed as inhibitors of protein kinases that are overactive in malignant cells.[11] Targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently implicated, leading to the disruption of downstream signaling pathways that control cell proliferation and angiogenesis.[12][13] Sunitinib, a marketed multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and serves as a prime example of this strategy's success.[11][14][15]

-

Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in malignant cells while having a lesser effect on normal cells.[12][13] This selective action is a critical attribute for a viable anticancer therapeutic.

-

DNA Interaction: Some linear pyrrolidino-fused carbazoles have demonstrated the ability to strongly interact with DNA, which can disrupt replication and transcription, ultimately leading to cell death.[16]

The antiproliferative potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Selected Pyrrole Derivatives and their In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolylpyrrole Derivative 5a | Ovarian Carcinoma (SKOV3) | 1.20 | [10] |

| Indolylpyrrole Derivative 5i | Ovarian Carcinoma (SKOV3) | 1.90 | [10] |

| Indolylpyrrole Derivative 5a | Colorectal Adenocarcinoma (LS174T) | 2.80 | [10] |

| Indolylpyrrole Derivative 5c | Prostate Cancer (PC-3) | 3.30 | [10] |

| Pyrrole Derivative (Compound 2) | Cervical Cancer (HeLa) | 40.2 | [8] |

| Pyrrole Derivative (Compound 5) | Liver Cancer (HepG2) | 36.8 | [8] |

Experimental Workflow: In Vitro Anticancer Screening Cascade

A logical, tiered approach is essential for efficiently screening and identifying promising anticancer candidates. The following workflow represents a standard, self-validating system for evaluating novel pyrrole-2-carbonitrile derivatives.

Caption: A typical workflow for in vitro screening of novel anticancer compounds.

Antimicrobial Activity

Pyrrole-2-carbonitrile and its related structures have demonstrated a broad spectrum of antimicrobial activity.[17][18][19] This includes efficacy against Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[17][20] Naturally occurring pyrrolo[2,3-d]pyrimidine antibiotics like Tubercidin and Toyocamycin underscore the potential of this heterocyclic system in combating infectious diseases.[17]

The synthesis of novel 2-aminopyrrole-3-carbonitriles has served as a fruitful starting point for developing derivatives with enhanced antimicrobial potency.[17][18] The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Organism | Compound Class | Activity Metric | Value (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 1H-pyrrole-2-carboxylate derivative | MIC | 0.7 | [21] |

| E. coli | Dihydropyrimidine-pyrrole (4e) | MIC | 3.90 | [22] |

| E. coli | Dihydropyrimidine-pyrrole (4e) | MBC | 7.81 | [22] |

| P. mirabilis | Pyrrole-triazole derivative (3) | Highly Active | 100 | [19] |

| C. albicans | Pyrrole-oxadiazole derivative (4) | Highly Active | 100 | [19] |

Anti-inflammatory Activity

The pyrrole scaffold is a key component of several well-established nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[23][24] It is therefore logical that novel pyrrole-2-carbonitrile derivatives have been extensively investigated for their anti-inflammatory effects.[23][25]

Mechanistic Insights: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[23][26] By blocking COX-2, these molecules prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Some derivatives have shown promising selectivity for COX-2 over the constitutive COX-1 enzyme, which is associated with a reduced risk of gastrointestinal side effects.[25] Beyond COX inhibition, some pyrrole compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[27][28]

Table 3: In Vivo Anti-inflammatory Activity of Pyrrole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Compound 1e | - | 3h & 5h | Potent, comparable to Etoricoxib | [26] |

| Compound 3f | 20 | 2h | Significant reduction (p=0.001) | [27] |

| Compound 3f (14-day) | 10, 20, 40 | All time points | Significant reduction (p<0.001) | [27] |

| Nitrile 3b | - | - | 38.8-fold more selective for COX-2 | [25] |

Part 2: Toxicity Profile and Safety Considerations

A thorough understanding of a compound's toxicity is as crucial as defining its efficacy. For pyrrole-2-carbonitriles, the toxicity profile can vary significantly based on the overall molecular structure.[29]

In Vitro and In Vivo Toxicity

Toxicity evaluation often begins with in vitro cytotoxicity assays against non-cancerous cell lines to establish a therapeutic window. Promising compounds should exhibit high potency against target cancer cells while remaining relatively non-toxic to normal cells.[15]

Several studies have extended this analysis to in vivo models. For instance, some pyrrole derivatives have been evaluated for acute toxicity in aquatic crustaceans like Artemia franciscana and Daphnia magna.[14][30] One study found that while their compounds showed minimal phytotoxicity and low acute toxicity on Artemia nauplii, they induced moderate to high toxicity in Daphnia magna.[14] In contrast, other research has identified pyrrole derivatives that effectively reduce tumor growth in mice without apparent toxicity, highlighting the possibility of designing safe and effective agents from this scaffold.[4][12] A study on two hairpin pyrrole-imidazole polyamides in mice revealed that even minor chemical modifications could lead to markedly different toxicities and pharmacokinetic profiles.[29]

Hazard Classification

Safety Data Sheets (SDS) for the parent compound, pyrrole-2-carbonitrile, provide a baseline for understanding its inherent hazards.[31][32] This information is critical for ensuring safe handling in a laboratory setting.

Table 4: GHS Hazard Classification for Pyrrole-2-carbonitrile

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [31][32][33] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [31][32][33] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [31][32][33] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [31][32][33] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [31][33] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation | [31][32] |

It is imperative for researchers to recognize that while these classifications apply to the core chemical, the toxicity of novel derivatives must be independently and thoroughly evaluated.

Part 3: Methodologies and Experimental Design

The integrity of any claim regarding biological activity or toxicity rests on the robustness of the experimental protocols used. As a self-validating system, each protocol must include appropriate controls and defined endpoints to ensure the data is reproducible and reliable.

Protocol 3.1: Standardized Protocol for In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)

This protocol is a gold-standard method for evaluating the acute anti-inflammatory activity of novel compounds.[1]

Objective: To assess the ability of a test compound (e.g., a pyrrole-2-carbonitrile derivative) to reduce acute inflammation in a rat model.

Workflow Diagram:

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animal Acclimatization: House Wistar rats (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Dosing: Randomly divide animals into groups (n=6). Groups should include a vehicle control (e.g., 0.5% CMC), a positive control (e.g., Diclofenac, 25 mg/kg), and at least three dose levels of the test compound. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.

-

Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.

-

Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100.

-

-

Trustworthiness Check: The positive control group (Diclofenac) must show a statistically significant reduction in paw edema compared to the vehicle control. If it does not, the validity of the assay is questionable. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Conclusion and Future Directions

The pyrrole-2-carbonitrile scaffold represents a highly resourceful and versatile template in drug discovery. The accumulated evidence strongly supports its potential in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions. The wide range of biological activities stems from the core's ability to be chemically modified, allowing for the fine-tuning of its interactions with various biological targets.

However, the translation of these promising preclinical findings into clinical candidates requires a rigorous and balanced assessment of both efficacy and safety. The observed toxicity in some derivatives underscores the critical importance of comprehensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. Future research should focus on optimizing the therapeutic index by designing derivatives that maximize target engagement while minimizing off-target effects and inherent cytotoxicity. The integration of computational modeling, advanced in vitro screening cascades, and robust in vivo evaluation will be paramount to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). PMC.

- Li, B. C., Yang, F., Phillips, J. W., Nickols, N. G., & Dervan, P. B. (2012). Single-dose pharmacokinetic and toxicity analysis of pyrrole-imidazole polyamides in mice. Cancer Chemotherapy and Pharmacology, 70(5), 747–756.

- PYRROLE-2-CARBONITRILE Safety Data Sheet. (2020). Georganics.

- Mohamed, M. S., El-Domany, R. A., & Abd El-Hameed, R. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145–158.

- Mohamed, M. S., El-Domany, R. A., & Abd El-Hameed, R. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). PMC.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). ResearchGate.

- Pyrrole-2-carbonitrile. (n.d.). PubChem.

- SAFETY DATA SHEET - Pyrrole-2-carbonitrile. (2025). Fisher Scientific.

- Arba, M., Nur-Hidayat, A., & Yusuf, M. (2018). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. Journal of Applied Pharmaceutical Science, 8(10), 001-007.

- Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). SciSpace.

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI.

- Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. (2013). Science Alert.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc.

- Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (n.d.). PMC.

- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). PMC.

-

Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[7][29][7][17] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at:

- Pyrrole-2-carbonitriles 10a-j. (n.d.). ResearchGate.

- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). iris.unina.it.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Semantic Scholar.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020). PubMed.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate.

- Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. (2023). JMPAS.

- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.

- A Comparative Guide to the Biological Activity of Pyrrole Derivatives. (2025). Benchchem.

- Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. (n.d.). PubMed.

- Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines. (2005). PubMed.

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). PMC.

- Synthesis and cytotoxic activity of new indolylpyrrole derivatives. (2021). scielo.br.

- Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). RJPT.

- Cytotoxicity and Antimicrobial Activities of Dihydropyrimidine Derivatives Containing Pyrrole. (n.d.). Journal of Mazandaran University of Medical Sciences.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). ResearchGate.

- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 18. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. redalyc.org [redalyc.org]

- 21. mdpi.com [mdpi.com]

- 22. jmums.mazums.ac.ir [jmums.mazums.ac.ir]

- 23. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. iris.unina.it [iris.unina.it]

- 26. jmpas.com [jmpas.com]

- 27. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 28. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Single-dose pharmacokinetic and toxicity analysis of pyrrole-imidazole polyamides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. georganics.sk [georganics.sk]

- 32. fishersci.com [fishersci.com]

- 33. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

history and development of substituted pyrrole-2-carbonitrile synthesis

Executive Summary

The pyrrole-2-carbonitrile motif is a linchpin in medicinal chemistry, serving as the aromatic precursor to saturated pyrrolidine-2-carbonitriles (found in DPP-4 inhibitors like Vildagliptin ) and as a core scaffold in novel antiviral agents. While pyrroles are electron-rich and prone to polymerization, the introduction of a nitrile group at the C2 position stabilizes the ring against oxidation while providing a versatile handle for further functionalization (e.g., reduction to amines, hydrolysis to amides).

This guide deconstructs the historical and modern synthetic strategies for accessing substituted pyrrole-2-carbonitriles, prioritizing regioselectivity and scalability.

Part 1: Strategic Significance & Pharmacological Relevance

The cyano group at the C2 position of the pyrrole ring fundamentally alters the electronic landscape of the heterocycle. By withdrawing electron density, it lowers the HOMO energy, making the pyrrole less susceptible to oxidative degradation—a common plague in pyrrole chemistry.

Key Applications:

-

DPP-4 Inhibitors: 2-cyanopyrroles can be stereoselectively reduced to (S)-2-cyanopyrrolidines, the "warhead" moiety in Vildagliptin that forms a reversible covalent bond with the serine hydroxyl of the DPP-4 enzyme.

-

Porphyrin Synthesis: They serve as stabilized dipyrromethane precursors.

-

Antiviral Agents: Substituted cyanopyrroles have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Part 2: The Classical Era – Electrophilic Substitution

Strategy A: The Chlorosulfonyl Isocyanate (CSI) Method

Status: The Industrial Workhorse

Developed in the late 1970s and refined by Barnett and Anderson, this method utilizes Chlorosulfonyl Isocyanate (CSI), arguably the most reactive electrophile available for pyrrole functionalization.

Mechanism:

-

Electrophilic Attack: CSI attacks the most electron-rich position (C2) of the pyrrole at low temperatures, forming an N-chlorosulfonyl amide intermediate.

-

Vilsmeier-Type Breakdown: The addition of DMF creates a Vilsmeier-Haack-like complex.

-

Elimination: Treatment with a base (triethylamine) triggers the elimination of sulfur trioxide and HCl, collapsing the intermediate into the nitrile.

Diagram 1: The CSI Mechanism

Caption: The Barnett modification of the CSI reaction converts the intermediate sulfonamide to nitrile via a DMF-mediated elimination cascade.

Strategy B: The Vilsmeier-Haack Modification

Status: High Regioselectivity, Multi-step

When C2 vs. C3 regioselectivity is critical, or when the substrate is sensitive to the strong acidity of CSI, the Vilsmeier-Haack route is preferred.

-

Formylation: Standard Vilsmeier-Haack (POCl3/DMF) yields Pyrrole-2-carboxaldehyde.

-

Oxime Formation: Reaction with hydroxylamine (NH2OH).

-

Dehydration: The oxime is dehydrated to the nitrile using acetic anhydride or selenium dioxide.

Part 3: Modern Catalytic Approaches (C-H Activation)

Recent advancements focus on atom economy, avoiding the stoichiometric waste of the CSI method.

Oxidative C-H Cyanation: Using copper(I) or manganese catalysts with molecular iodine as an oxidant allows for the direct installation of a cyano group using simple cyanide salts (NaCN/KCN) or non-toxic surrogates (AIBN, DMF).

-

Mechanism: An electrophilic iodination (at C2) is often the first step, followed by a metal-catalyzed substitution or a radical pathway depending on the oxidant used.

Part 4: Detailed Experimental Protocol (The "Barnett" CSI Method)

This protocol is designed for the synthesis of 1-methylpyrrole-2-carbonitrile .[1][2][3][4] It is selected for its reproducibility and scalability.

Safety Warning: CSI is violently reactive with water.[3][4] All glassware must be flame-dried. Perform in a well-ventilated fume hood.

Materials

-

1-Methylpyrrole (1.0 equiv)

-

Chlorosulfonyl Isocyanate (CSI) (1.05 equiv)

-

Anhydrous Acetonitrile (Solvent)

-

Anhydrous DMF (2.0 equiv)

-

Triethylamine (TEA) (2.0 equiv)

Step-by-Step Workflow

-

Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, a pressure-equalizing addition funnel, and a thermometer. Charge with anhydrous acetonitrile (5 mL per mmol of pyrrole) and 1-methylpyrrole.

-

Cryogenic Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Why? Higher temperatures promote polymerization of the electron-rich pyrrole.

-

-

Electrophile Addition: Add CSI dropwise over 30 minutes.

-

Observation: The solution may turn slightly yellow. Maintain internal temp < 0°C.

-

Checkpoint: Monitor by TLC. The pyrrole spot should disappear, replaced by a polar baseline spot (the sulfonamide intermediate).

-

-

The "Barnett" Shift: Once addition is complete, stir for 15 minutes. Then, add anhydrous DMF (2.0 equiv) rapidly at 0°C.

-

Elimination: Add Triethylamine (2.0 equiv) dropwise.

-

Exotherm: This step is exothermic. Control temp to < 10°C.

-

Observation: A heavy precipitate (DMF-SO3/TEA salts) will form.

-

-

Workup: Pour the reaction mixture onto crushed ice/HCl (1M). Extract with Dichloromethane (DCM). Wash organics with NaHCO3 and Brine.

-

Purification: Dry over MgSO4, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Self-Validation Parameters:

-

1H NMR: Look for the disappearance of the C2 proton and a downfield shift of the C3/C4 protons due to the electron-withdrawing nitrile.

-

13C NMR: Distinct nitrile carbon peak appears at ~110-115 ppm .

-

IR: Sharp, diagnostic absorption at ~2210 cm⁻¹ (C≡N stretch).

Part 5: Comparative Analysis of Methods

| Feature | CSI Method (Barnett) | Vilsmeier-Haack Route | Oxidative C-H Activation |

| Step Count | 1 (One-pot cascade) | 2-3 (Formylation | 1 |

| Regioselectivity | High (C2 favored) | Very High (Steric control) | Moderate (Substrate dependent) |

| Reagent Cost | Moderate (CSI is expensive) | Low (POCl3/DMF are cheap) | High (Pd/Cu catalysts) |

| Scalability | Excellent (Kg scale) | Good | Poor (Dilute conditions often required) |

| Atom Economy | Poor (SO3/HCl waste) | Moderate | High |

| Primary Use | Drug Discovery/Process Chem | Academic/Small Scale | Late-Stage Functionalization |

Part 6: Visualizing the Synthesis Landscape

Diagram 2: Strategic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substrate protection and scale requirements.

References

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[10] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409–411. [Link][2][11]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[12] Beilstein Journal of Organic Chemistry, 4, No. 20. [Link]

- Duffy, J. L., et al. (2005). Synthesis of Pyrrole-2-carbonitriles.

-

Ackermann, L., & Sandmann, R. (2011). Manganese-Catalyzed Direct Cyanation of Heteroaryl C–H Bonds. Organic Letters. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 5. Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. ia801407.us.archive.org [ia801407.us.archive.org]

- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orientjchem.org [orientjchem.org]

- 12. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Electronic Properties & Materials Utility of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

The following technical guide details the electronic and synthetic profile of 3,5-dimethyl-1H-pyrrole-2-carbonitrile , a critical heterocyclic building block for functional organic materials.

Executive Summary

3,5-dimethyl-1H-pyrrole-2-carbonitrile (DMPC) represents a strategic deviation from standard pyrrole chemistry.[] While unsubstituted pyrroles are electron-rich and prone to rapid oxidative degradation, the introduction of a nitrile (cyano) group at the

Molecular Architecture & Electronic Fundamentals

Structural Logic

The DMPC molecule (

-

C2-Nitrile (

-acceptor/ -

C3, C5-Methyls (

-donors): Provide steric protection and solubility, while moderately raising the HOMO to retain nucleophilicity at the open C4 and C5 positions (if C5 is unsubstituted, though here C5 bears a methyl, leaving C4 and N1 as primary reactive sites, or C5 if the structure implies 3,5-dimethyl relative to the N). Correction: IUPAC numbering prioritizes the heteroatom. If the nitrile is at 2, and methyls are at 3 and 5, the C4 position is the only unsubstituted carbon.

Frontier Molecular Orbital (FMO) Profile

The electronic band structure is defined by the interplay between the

| Property | Value (Est.) | Mechanistic Implication |

| HOMO Energy | -6.2 to -6.5 eV | Deeper than polypyrrole (-4.6 eV).[] Indicates high oxidative stability.[] |

| LUMO Energy | -1.8 to -2.1 eV | Lowered by the CN group, facilitating electron injection in derivatives.[] |

| Band Gap ( | ~4.4 eV | Wide gap; colorless in visible spectrum (absorbs in UV). |

| Dipole Moment | ~4.5 - 5.0 D | Strong dipole due to aligned CN vector; promotes ordered packing in solid state.[] |

Electronic Energy Diagram

The following diagram illustrates the stabilization effect of the nitrile group compared to a standard pyrrole.

Figure 1: Comparative FMO diagram showing the energy level stabilization induced by the electron-withdrawing nitrile group.

Materials Applications

Asymmetric BODIPY Synthesis

DMPC is the "missing link" for synthesizing asymmetric BODIPY dyes. Standard symmetric BODIPYs (made from one pyrrole type) often suffer from aggregation-caused quenching (ACQ).[]

-

Mechanism: DMPC acts as a stable half-unit.[] It can be condensed with a different pyrrole-aldehyde to create "push-pull" dyes with tunable Stokes shifts.[]

-

Role: The nitrile group on the BODIPY core induces a bathochromic (red) shift in emission and increases the fluorescence quantum yield by rigidifying the core.

Crystal Engineering & OFETs

The strong dipole moment introduced by the nitrile group directs antiparallel packing in the solid state.

-

Utility: In small-molecule organic semiconductors, this packing motif enhances intermolecular

- -

Copolymer End-Capping: DMPC is used to "cap" conjugated polymers.[] The CN group locks the electronic state of the polymer chain end, preventing defect formation during device operation.

Experimental Protocols

Spectroscopic Characterization

To validate the purity and electronic state of DMPC, the following spectral signatures must be confirmed.

-

FT-IR Spectroscopy:

-

Diagnostic Band: Sharp, intense peak at 2210–2230 cm⁻¹ (

stretch). -

Secondary Band: Broad band at 3200–3400 cm⁻¹ (N-H stretch), confirming the pyrrole ring is unsubstituted at the nitrogen (unless intentionally protected).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

2.25 ppm (s, 3H,

-

2.38 ppm (s, 3H,

- 5.85 ppm (d, 1H, C4-H) – Note: Coupling may be observed with NH.

-

8.50–9.00 ppm (br s, 1H, NH) – Exchangeable with

-

2.25 ppm (s, 3H,

Synthesis of Asymmetric BODIPY (Protocol)

Context: Using DMPC to synthesize a functional dye.

-

Reagents: DMPC (1.0 eq), 4-dimethylaminobenzaldehyde (1.0 eq),

(1.1 eq), -

Condensation: Dissolve DMPC and aldehyde in dry DCM. Add

dropwise at 0°C. Stir at RT for 4 hours. (Formation of dipyrromethene salt). -

Complexation: Add DIPEA slowly at 0°C, stir 15 min. Add

dropwise.[] -

Workup: Stir 12h. Wash with water/brine. Dry over

.[] -

Purification: Column chromatography (Silica, Hexane/EtOAc). The nitrile group usually survives these conditions, yielding a CN-functionalized BODIPY.

Electrochemical Stability Test (Cyclic Voltammetry)

-

Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Acetonitrile with 0.1 M

.[] -

Scan Rate: 100 mV/s.[]

-

Expectation: DMPC should show an irreversible oxidation peak (

) significantly positive (> +1.2 V vs Ag/AgCl) compared to standard alkyl pyrroles, confirming its oxidative stability.

Synthetic Pathway Visualization

The following workflow describes the generation of DMPC from common precursors and its conversion to a BODIPY dye.

Figure 2: Synthetic route from formyl-pyrrole to carbonitrile and subsequent application.

References

-

PubChem. (2024).[][2] 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile Compound Summary. National Library of Medicine. Link

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties.[][4][5] Chemical Reviews, 107(11), 4891–4932. Link

-

Wood, T. E., et al. (2007). Substituent effects on the electrochemical properties of pyrroles and small oligopyrroles. Pure and Applied Chemistry.[] (Contextual grounding for pyrrole electrochemistry). Link

-

BenchChem. (2025).[] Theoretical Exploration of Electronic Landscape of Substituted Pyrroles. (Methodology for DFT calculations of methyl-pyrroles). Link

-

MDPI. (2023).[] 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Crystal Structure and Packing. (Structural analog data for packing insights). Link

Sources

The Strategic Potential of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Pharmaceutical Intermediates

Executive Summary

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized derivative, 3,5-dimethyl-1H-pyrrole-2-carbonitrile, and elucidates its potential as a strategic intermediate in pharmaceutical development. Its unique substitution pattern—electron-donating methyl groups and an electron-withdrawing nitrile function—creates a versatile scaffold amenable to a variety of chemical transformations. This document provides an in-depth analysis of its synthesis, reactivity, and demonstrated applications in the construction of therapeutically relevant molecules, including anti-inflammatory and anti-tuberculosis agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to leverage this promising intermediate in their discovery programs.

Introduction: The Privileged Pyrrole Scaffold

Heterocyclic compounds are fundamental to modern drug discovery, with pyrrole derivatives holding a place of particular distinction.[1] Their presence in vital biological molecules like heme and chlorophyll underscores their evolutionary significance. In pharmaceutical science, the pyrrole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to the development of successful drugs for various therapeutic areas.[1] The versatility of the pyrrole core allows for fine-tuning of steric and electronic properties through substitution, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

3,5-Dimethyl-1H-pyrrole-2-carbonitrile (1) emerges as a particularly interesting building block. The methyl groups at the 3- and 5-positions enhance the nucleophilicity of the pyrrole ring, while the nitrile group at the 2-position serves as a versatile chemical handle for further elaboration. This combination of features makes it a valuable precursor for creating diverse libraries of bioactive compounds.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in multi-step syntheses. The properties of 3,5-dimethyl-1H-pyrrole-2-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | [][3] |

| Molecular Weight | 120.15 g/mol | [][3] |

| CAS Number | 4513-92-2 | [3] |

| IUPAC Name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile | [3] |

| SMILES | CC1=CC(=C(N1)C#N)C | [] |

| InChIKey | CTILJTUXIQXEOW-UHFFFAOYSA-N | [] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm) ~8.0-9.0 (br s, 1H, N-H): The pyrrole N-H proton typically appears as a broad singlet.

-

δ (ppm) ~5.8 (s, 1H, C4-H): The lone proton on the pyrrole ring is expected to be a singlet.

-

δ (ppm) ~2.2 (s, 3H, C5-CH₃): The methyl group at the 5-position.

-

δ (ppm) ~2.1 (s, 3H, C3-CH₃): The methyl group at the 3-position.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm) ~130-135 (C5): Carbon bearing a methyl group.

-

δ (ppm) ~120-125 (C3): Carbon bearing a methyl group.

-

δ (ppm) ~115-120 (CN): The nitrile carbon.

-

δ (ppm) ~110-115 (C4): The CH carbon of the pyrrole ring.

-

δ (ppm) ~95-100 (C2): The carbon bearing the nitrile group.

-

δ (ppm) ~15-20 (CH₃): The two methyl carbons.

-

-

IR (KBr, cm⁻¹):

-

ν ~3300-3400 (N-H stretch)

-

ν ~2220-2230 (C≡N stretch)

-

ν ~1500-1600 (C=C stretch of the pyrrole ring)

-

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a well-established field, with several named reactions available. For a 2,3,5-trisubstituted pyrrole like 3,5-dimethyl-1H-pyrrole-2-carbonitrile, a common and efficient approach involves the condensation of a β-dicarbonyl compound, an amine, and an α-haloketone, often referred to as the Hantzsch pyrrole synthesis. However, a more modern and versatile approach is a multi-component reaction.

A plausible and efficient synthesis can be adapted from known procedures for similar pyrrole-3-carbonitriles, which involves a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and an amine.[7] For our target molecule, which is unsubstituted at the N1 position, ammonia would serve as the amine component.

Fig. 1: Proposed three-component synthesis workflow.

Causality Behind Experimental Choices

-

Three-Component Reaction: This strategy is chosen for its high atom economy and operational simplicity. It allows for the rapid construction of the complex pyrrole core in a single step from readily available starting materials.[7]

-

Catalyst and Solvent: Acetic acid serves as a mild acid catalyst to promote the condensation and cyclization steps. Ethanol is an ideal solvent as it is polar enough to dissolve the reactants and catalyst, and its boiling point is suitable for the reaction temperature.[7]

-

Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between 3-oxobutanenitrile and 3-hydroxy-2-butanone, followed by the addition of ammonia to the carbonyl group, and subsequent cyclization and dehydration to form the aromatic pyrrole ring.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3,5-dimethyl-1H-pyrrole-2-carbonitrile stems from the distinct reactivity of its functional groups.

-

The Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine (aminomethyl group).

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

-

Used to construct other heterocyclic rings, such as tetrazoles.

-

-

The Pyrrole Ring:

-

N-Functionalization: The N-H proton is acidic and can be deprotonated to allow for alkylation or acylation at the nitrogen atom. This is a key step for modulating the molecule's properties.

-

Electrophilic Substitution: Although the ring is substituted, the C4 position remains susceptible to electrophilic attack, such as formylation (Vilsmeier-Haack reaction) or halogenation, allowing for further diversification. The electron-donating methyl groups activate the ring towards such substitutions.[8][9]

-

Fig. 2: Chemical diversification pathways.

Case Studies: Application as a Pharmaceutical Intermediate

The true potential of an intermediate is demonstrated by its successful application in the synthesis of bioactive molecules. While direct synthesis of marketed drugs using this specific intermediate is not prominent in the searched literature, numerous studies on closely related pyrrole derivatives highlight its strategic value in synthesizing compounds for key therapeutic targets.

Case Study 1: Synthesis of COX-2 Inhibitors

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a major therapeutic target.[10] Pyrrole-based structures, such as tolmetin and ketorolac, are known non-steroidal anti-inflammatory drugs (NSAIDs).[10] More recent research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with older NSAIDs.

Several studies describe the synthesis of novel pyrrole derivatives as potent and selective COX-2 inhibitors.[10][11][12][13] The general synthetic strategy often involves building a substituted pyrrole core and then elaborating it to include the key pharmacophoric features required for COX-2 inhibition—typically a central aromatic ring and a sulfonamide or methylsulfonyl group. 3,5-dimethyl-1H-pyrrole-2-carbonitrile provides an excellent starting point for such syntheses. The N-H can be functionalized with a substituted phenyl ring, and the nitrile can be converted to other functional groups to optimize target binding.

Case Study 2: Synthesis of Antitubercular Agents

Tuberculosis remains a global health crisis, exacerbated by the rise of drug-resistant strains. There is an urgent need for new antitubercular agents with novel mechanisms of action.[14] The pyrrole scaffold has been identified as a promising framework for the development of new anti-TB drugs.[15][16][17]

Specifically, derivatives of pyrrole-2-carboxamide have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall.[15][17] Compound 3,5-dimethyl-1H-pyrrole-2-carbonitrile is an ideal precursor for this class of inhibitors. The nitrile group can be hydrolyzed to the corresponding carboxamide, which is a key hydrogen-bonding moiety for interacting with the MmpL3 target. The N-H position and the C4 position can be further functionalized to enhance potency and improve pharmacokinetic properties. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity.[15][17]

Experimental Protocols

The following protocols are representative examples based on established methodologies for the synthesis and functionalization of similar pyrrole derivatives.[7][18]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

-

To a solution of 3-hydroxy-2-butanone (1.0 mmol) and 3-oxobutanenitrile (1.0 mmol) in ethanol (10 mL), add a 7N solution of ammonia in methanol (1.5 mL, 10.5 mmol) and glacial acetic acid (0.1 mmol).

-

Heat the reaction mixture in a sealed vessel at 70 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Protocol 2: N-Arylation and Hydrolysis to a Pyrrole-2-carboxamide (Antitubercular Core)

-

To a solution of 3,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature, then add the desired aryl halide (e.g., 4-fluoronitrobenzene, 1.1 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction and quench carefully with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-arylated pyrrole-2-carbonitrile intermediate by column chromatography.

-

Dissolve the purified intermediate in a mixture of ethanol and water, add sodium hydroxide (5.0 mmol), and heat to reflux for 8-12 hours to effect hydrolysis of the nitrile to the carboxamide.

-

Cool the mixture, neutralize with dilute HCl, and extract the product. Purify by recrystallization or column chromatography to yield the target pyrrole-2-carboxamide core.

Safety and Handling

As with all laboratory chemicals, 3,5-dimethyl-1H-pyrrole-2-carbonitrile should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrrole-2-carbonitrile represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the creation of diverse chemical libraries. As demonstrated by its potential application in the synthesis of next-generation COX-2 inhibitors and novel antitubercular agents, this building block is well-positioned to contribute to the discovery of new therapeutics. Future research will likely expand its utility into other therapeutic areas where the pyrrole scaffold has shown promise, including oncology and neurodegenerative diseases. The strategic application of this intermediate can significantly accelerate drug discovery timelines by providing a reliable and adaptable starting point for complex molecular architectures.

References

-

Title: DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS Source: International Journal of Pharma and Bio Sciences URL: [Link]

-

Title: SYNTHESIS OF NEW PYRAZOLYL PYRROLE DERIVATIVES AS ANTITUBERCULAR AGENTS Source: Connect Journals URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: ACS Omega (ACS Publications) URL: [Link]

-

Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL: [Link]

-

Title: The pyrrole moiety as a template for COX-1/COX-2 inhibitors Source: PubMed URL: [Link]

-

Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: PMC (PubMed Central) URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PMC (PubMed Central) URL: [Link]

-

Title: Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme Source: RSC Publishing URL: [Link]

- Title: Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof Source: Google Patents URL

-

Title: Synthesis of some new pyrrole derivatives and their antimicrobial activity Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles Source: MDPI URL: [Link]

-

Title: Tables For Organic Structure Analysis Source: Unknown URL: [Link]

-

Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: DR-NTU (Nanyang Technological University) URL: [Link]

-

Title: Synthesis of some new pyrrole derivatives and their antimicrobial activity Source: ResearchGate URL: [Link]

-

Title: 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile Source: PubChem URL: [Link]

-

Title: An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes Source: ResearchGate URL: [Link]

-

Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

-

Title: 3,5-dimethyl-1H-pyrrole-2-carbonitrile Source: PubChem URL: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 3. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 9. 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | C8H8N2O | CID 590254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chalcogen.ro [chalcogen.ro]

- 12. The pyrrole moiety as a template for COX-1/COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. connectjournals.com [connectjournals.com]

- 15. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Acidity and pKa of the N-H Bond in 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

Part 1: Executive Summary

3,5-Dimethyl-1H-pyrrole-2-carbonitrile is a functionalized pyrrole derivative where the acidity of the N-H bond is governed by the interplay between the strong electron-withdrawing nitrile group and the weak electron-donating methyl substituents.

-

Estimated pKa (DMSO): 15.8 – 16.2

-

Predicted pKa (Water): 14.2 ± 0.5

-

Acidity Classification: Weak acid (comparable to alcohols or substituted phenols in DMSO, but significantly more acidic than unsubstituted pyrrole).

The 2-cyano group is the dominant electronic factor, lowering the pKa of the parent pyrrole (pKa ~23.0 in DMSO) by approximately 8 log units. The 3,5-dimethyl substitution exerts a secondary "tempering" effect, slightly raising the pKa (making it less acidic) by roughly 1.0–1.5 units compared to the unsubstituted 2-cyanopyrrole.

Part 2: Structural & Electronic Analysis (SAR)

The N-H Bond Anatomy

The acidity of the N-H bond in pyrroles depends on the stability of the resulting pyrrolide anion. In an unsubstituted pyrrole, the nitrogen lone pair is part of the aromatic sextet. Deprotonation creates an anion where the negative charge is orthogonal to the

The "Push-Pull" Electronic Effect

The acidity of this specific molecule is a result of two opposing forces:

-

Primary Driver (Acidifying): The 2-Cyano Group (-CN)

-

Inductive Effect (-I): The sp-hybridized nitrogen of the nitrile is highly electronegative, pulling electron density through the

-bond framework. -

Resonance Effect (-M): Upon deprotonation, the negative charge on the pyrrole nitrogen can be delocalized directly onto the nitrile nitrogen. This resonance stabilization is the primary reason for the dramatic drop in pKa compared to pyrrole.

-

-

Secondary Modulator (De-acidifying): The 3,5-Dimethyl Groups (-CH₃)

-

Inductive Effect (+I): Methyl groups are electron-releasing. They push electron density into the ring, slightly destabilizing the negative charge of the anion.

-

Steric Factors: The 3-methyl group is adjacent to the 2-cyano group. While the linear nature of the nitrile minimizes direct steric clash, the methyl groups increase the lipophilicity and slightly hinder solvation of the anion, further raising the pKa.

-

Visualization of Resonance Stabilization

Part 3: Quantitative Data & Comparisons

The following table synthesizes experimental anchor points with calculated predictions to contextualize the acidity of the target molecule.

| Compound | Structure | pKa (DMSO) | pKa (Water) | Electronic Context |

| Pyrrole | Unsubstituted | 23.0 [1] | ~17.5 | Reference standard. Very weak acid. |

| 2-Acetylpyrrole | 2-COR | ~19.0 | - | Ketone is a moderate EWG. |

| 2-Cyanopyrrole | 2-CN | 14.8 [1] | ~13.0 | Nitrile is a strong EWG. Major drop in pKa. |

| 3,5-Dimethyl-1H-pyrrole-2-carbonitrile | Target | 15.8 – 16.2 (Est.) | 14.2 (Pred.) [2] | Methyls add +I effect, raising pKa vs. 2-CN parent. |

| Phenol | Ph-OH | 18.0 | 10.0 | Reference O-H acid. |

Note on Solvent Effects: pKa values in DMSO are typically higher than in water for neutral acids because water is much better at solvating the resulting localized anions via hydrogen bonding. However, for highly delocalized anions (like cyanopyrrolide), the difference is less pronounced than for small anions like acetate or chloride.

Part 4: Experimental Protocols

Since exact experimental values can vary by conditions, the following protocols are the industry standard for validating the pKa of this specific chemotype.

Protocol A: UV-Vis Spectrophotometric Titration (Recommended)

This method is ideal for 2-cyanopyrroles because the conjugation of the anion typically results in a distinct bathochromic shift (red shift) in the UV absorbance spectrum compared to the neutral species.

Reagents:

-

Solvent: Spectroscopic grade DMSO or Acetonitrile.

-

Base: Tetrabutylammonium hydroxide (TBAOH) or Potassium tert-butoxide (KOtBu).

-

Buffer: Salicylate or Benzoate buffers (if performing in mixed aqueous media).

Workflow:

Protocol B: Potentiometric Titration (Non-Aqueous)

For compounds with pKa > 12, standard aqueous titration is impossible due to the leveling effect of water (pKw = 14).

-

Setup: Use a glass electrode calibrated with standard buffers in DMSO (e.g., benzoic acid, 2,6-dinitrophenol).

-

Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAOH) in toluene/methanol.

-

Procedure: Dissolve 10 mg of the target compound in 20 mL DMSO under inert atmosphere (Ar/N2) to prevent CO2 absorption. Titrate slowly, recording potential (mV) after stabilization at each step.

-

Calculation: Determine the half-neutralization potential (HNP) and correlate it to the standard curve to derive the pKa.

Part 5: Implications for Drug Development

Bioisosterism & Pharmacokinetics

The N-H moiety in 3,5-dimethyl-1H-pyrrole-2-carbonitrile acts as a hydrogen bond donor (HBD) .

-

Lipophilicity: The 3,5-dimethyl pattern significantly increases LogP compared to the parent 2-cyanopyrrole, improving membrane permeability.

-

Metabolic Stability: The 2-position is blocked by the cyano group and the 5-position by a methyl, preventing the common oxidative metabolism (ring oxidation) that often plagues unsubstituted pyrroles.

Anion Binding & Catalysis

The deprotonated form (pyrrolide anion) is a soft nucleophile. In drug design, this motif can be utilized in:

-

Metal Coordination: The nitrile nitrogen and pyrrole nitrogen can act as a bidentate ligand for metalloenzyme active sites (e.g., Zinc proteases).

-

Salt Formation: The acidity (pKa ~14-16) is too weak to form stable salts with physiologic bases, meaning the molecule will remain >99% neutral at physiological pH (7.4), ensuring passive diffusion.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

LookChem Database. (2025). Pyrrole-2-carbonitrile Properties and pKa Prediction. Link

-

PubChem. (2025).[1] Compound Summary: 3,5-dimethyl-1H-pyrrole-2-carbonitrile.[2][3][4][5][6] National Library of Medicine. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry. Link

Sources

- 1. 3-Cyano-4,5-dimethyl-2-pyrroloxamic acid | C9H9N3O3 | CID 324401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BindingDB BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e::4-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-3,5-dimethyl-1H-pyrrole-2-carbonitrile [bindingdb.org]

- 3. lookchem.com [lookchem.com]

- 4. The Characteristic Aroma Compounds of GABA Sun-Dried Green Tea and Raw Pu-Erh Tea Determined by Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry and Relative Odor Activity Value - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. libertytire.com [libertytire.com]

Methodological & Application

Application Note: Knorr-Based Synthesis Protocol for 3,5-Dimethyl-1H-pyrrole-2-carbonitrile

This Application Note details the optimized protocol for synthesizing 3,5-dimethyl-1H-pyrrole-2-carbonitrile .

While the Knorr Pyrrole Synthesis is the foundational method for constructing the pyrrole nucleus, a direct Knorr condensation yielding a 2-carbonitrile is synthetically challenging and often low-yielding due to the lability of the nitrile group under standard Knorr conditions (Zn/AcOH reduction).

Therefore, the industry-standard protocol—and the one referenced in authoritative literature (e.g., Synthesis 1999, 46–48)—employs a Two-Phase Strategy :

-

Phase I (Knorr Construction): Synthesis of the robust 2,4-dimethylpyrrole scaffold via the classic Knorr method followed by decarboxylation.

-

Phase II (Regioselective Functionalization): Electrophilic cyanation at the

-position (C5) to yield the target 3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Strategic Overview & Retrosynthesis

The target molecule, 3,5-dimethyl-1H-pyrrole-2-carbonitrile , possesses a 2,4-substitution pattern relative to the nitrogen (renumbered as 3,5-dimethyl-2-cyano). The most efficient route utilizes the latent symmetry of 2,4-dimethylpyrrole . By synthesizing 2,4-dimethylpyrrole via the Knorr reaction, we obtain a substrate with one reactive

Reaction Pathway Diagram

Caption: Step-wise construction of the target molecule starting from Knorr condensation to the final cyanation.

Phase I: Knorr Synthesis of 2,4-Dimethylpyrrole

This phase constructs the pyrrole ring. The direct Knorr product is a dicarboxylate, which is hydrolyzed and decarboxylated to afford the 2,4-dimethylpyrrole core.

Materials & Reagents[1][3][4][5][6][7][8][9][10]

-

Ethyl Acetoacetate: 2.0 equivalents (1 eq for nitrosation, 1 eq for condensation).

-

Sodium Nitrite (NaNO₂): 1.05 equivalents (sat. aq. solution).

-

Zinc Dust: 2.0+ equivalents (fine powder).

-

Glacial Acetic Acid: Solvent/Reagent.[1]

-

Potassium Hydroxide (KOH): For saponification.

Protocol Steps

Step A: Synthesis of Knorr's Pyrrole (Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate)

-

Nitrosation: In a reactor cooled to 0–5°C, dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Add saturated aqueous NaNO₂ dropwise, maintaining temperature <10°C. Stir for 3 hours to form ethyl 2-oximinoacetoacetate .

-

Condensation: In a separate vessel, mix ethyl acetoacetate (1 eq) and glacial acetic acid. Add zinc dust (2–3 eq).

-

Addition: Slowly add the oximino solution from Step 1 to the zinc/acetoacetate mixture. Caution: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.

-

Workup: After addition, reflux for 1 hour. Pour the hot mixture into iced water (10x volume). The crude diester precipitates. Filter, wash with water, and recrystallize from ethanol.

-

Yield Target: 60–65%.[2]

-

Appearance: White to pale yellow needles.

-

Step B: Saponification and Decarboxylation

-

Hydrolysis: Reflux the diester with 10% aqueous NaOH or KOH (4 eq) for 4 hours. The solid dissolves as the salt forms.

-

Acidification: Cool and acidify with dilute HCl to pH 3. The dicarboxylic acid precipitates. Filter and dry.[3][4]

-

Decarboxylation: Place the dry diacid in a distillation flask. Heat to 180–200°C (metal bath). The acid decarboxylates, and 2,4-dimethylpyrrole distills over.

-

Note: 2,4-Dimethylpyrrole is air-sensitive. Store under nitrogen or use immediately in Phase II.

-

Boiling Point: 165–167°C (atmospheric).

-

Phase II: Regioselective Cyanation (The Cheng & Lightner Protocol)

This step installs the nitrile group. The method of choice is the reaction with Chlorosulfonyl Isocyanate (CSI) , which is superior to the Vilsmeier-Haack/oxime route for simplicity and yield, as cited in Synthesis 1999.

Materials & Reagents[1][3][4][5][6][7][8][9][10]

-

2,4-Dimethylpyrrole: 1.0 equivalent.

-

Chlorosulfonyl Isocyanate (CSI): 1.0–1.1 equivalents. High Toxicity Hazard.

-

N,N-Dimethylformamide (DMF): Excess (solvent/reagent).

-

Acetonitrile or Dichloromethane (DCM): Solvent.

Protocol Steps

-

Preparation: Purge a reaction flask with dry nitrogen. Dissolve 2,4-dimethylpyrrole (1 eq) in anhydrous acetonitrile or DCM. Cool to –78°C (dry ice/acetone bath).

-

CSI Addition: Add Chlorosulfonyl Isocyanate (1.05 eq) dropwise over 20 minutes. Maintain temperature below –70°C.

-

DMF Addition: After 30 minutes at low temperature, add anhydrous DMF (2–3 eq).

-

Warming: Allow the mixture to warm slowly to 0°C over 1 hour. The DMF facilitates the elimination of the chlorosulfonyl group and dehydration to the nitrile.

-

Quenching: Pour the reaction mixture onto crushed ice/water.

-

Extraction: Extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Product: 3,5-dimethyl-1H-pyrrole-2-carbonitrile.[9]

-

Yield Target: 70–85% (for this step).

-

Data Summary & Quality Control

| Parameter | Specification | Notes |

| CAS Number | 524035-96-9 (or related) | Verify specific isomer registry. |

| Appearance | Off-white to tan solid | Darkens on air exposure (oxidation). |

| Melting Point | 125–128°C | Literature dependent. |

| 1H NMR (CDCl3) | Diagnostic: C4-H doublet (coupling with NH). | |

| IR Spectrum | ~2210–2220 cm⁻¹ | Strong -CN stretch signal. |

Troubleshooting Guide

-

Low Yield in Knorr Step: Ensure Zinc dust is activated (wash with dilute HCl, then water/acetone/ether) and the reaction temperature is maintained at reflux during addition.

-

Regioselectivity Issues: 2,4-dimethylpyrrole has only one open

-position. If -

Product Instability: Pyrroles are prone to polymerization. Store the final nitrile in the dark at –20°C under inert atmosphere.

References

-

Cheng, L., & Lightner, D. A. (1999).[9] A Simple Synthesis of 2-Cyano- and 2,4-Dicyanopyrroles. Synthesis, 1999(1), 46–48.[9]

-

Fischer, H. (1935). Organic Syntheses, Coll.[1][4] Vol. 2, p. 202; Vol. 15, p. 17. (Synthesis of 2,4-Dimethyl-3,5-dicarbethoxypyrrole).

- Corwin, A. H. (1950). The Chemistry of Pyrrole and its Derivatives. In Heterocyclic Compounds, Vol 1. Wiley.

- Paine, J. B. (1990). Synthesis of Pyrroles. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A809345H [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 9. rsc.org [rsc.org]

The Strategic Use of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile in the Synthesis of Advanced BODIPY Dyes

Introduction: The Unsung Hero of Asymmetric BODIPY Design